1-(4-Amino-2-methoxypyrimidin-5-yl)ethan-1-one
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Overview
Description
1-(4-Amino-2-methoxypyrimidin-5-yl)ethan-1-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 4th position, a methoxy group at the 2nd position, and an ethanone group at the 1st position of the pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-methoxypyrimidin-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-amino-2-methoxypyrimidine.
Acylation Reaction: The 4-amino-2-methoxypyrimidine is then subjected to an acylation reaction using ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification and Quality Control: The final product is purified using industrial-scale purification techniques and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-methoxypyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and methoxy groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(4-Amino-2-methoxypyrimidin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methoxypyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxypyrimidine: Lacks the ethanone group but shares the amino and methoxy substituents.
1-(4-Amino-2-methylpyrimidin-5-yl)ethan-1-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-(4-Amino-2-methoxypyrimidin-5-yl)ethan-1-one is unique due to the presence of both the methoxy and ethanone groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-amino-2-methoxypyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3H,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJNQIOCMZXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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